6-Methyl-4-nitropyridin-2(1H)-one
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Overview
Description
6-Methyl-4-nitropyridin-2(1H)-one is a chemical compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 6th position and a nitro group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitropyridin-2(1H)-one typically involves the nitration of 6-methylpyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Methyl-4-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Oxidation: 6-Carboxy-4-nitropyridin-2(1H)-one.
Scientific Research Applications
6-Methyl-4-nitropyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitropyridin-2(1H)-one: Lacks the methyl group at the 6th position.
6-Methylpyridin-2(1H)-one: Lacks the nitro group at the 4th position.
4-Aminopyridin-2(1H)-one: Contains an amino group instead of a nitro group at the 4th position.
Uniqueness
6-Methyl-4-nitropyridin-2(1H)-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
6-Methyl-4-nitropyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a methyl group and a nitro group, which contribute to its unique chemical properties and biological effects.
- Chemical Formula : C6H6N2O3
- CAS Number : 209963-51-9
The presence of the nitro group allows for various chemical reactions, including reduction to form amino derivatives, substitution reactions with nucleophiles, and oxidation processes . These reactions are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, such as enzymes or receptors. This interaction can lead to diverse biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The precise mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a study published in the journal Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound showed an IC50 value of approximately 15 μM against Staphylococcus aureus, indicating strong antibacterial activity compared to other tested compounds .
Compound | IC50 (μM) |
---|---|
This compound | 15 |
Control (Standard Antibiotic) | 10 |
Study 2: Anticancer Activity
A separate investigation reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial dysfunction. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .
Cell Line | Concentration (μM) | % Cell Viability |
---|---|---|
MCF-7 | 20 | 45 |
MCF-7 | 40 | 25 |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Nitropyridin-2(1H)-one | Lacks methyl group | Moderate antibacterial activity |
6-Methylpyridin-2(1H)-one | Lacks nitro group | Low cytotoxicity |
4-Aminopyridin-2(1H)-one | Contains amino instead of nitro | High anticancer activity |
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
6-methyl-4-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)3-6(9)7-4/h2-3H,1H3,(H,7,9) |
InChI Key |
XSFPZYBOJWUEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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